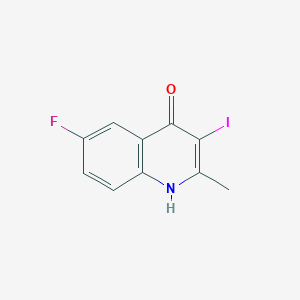

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC17452585

Molecular Formula: C10H7FINO

Molecular Weight: 303.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FINO |

|---|---|

| Molecular Weight | 303.07 g/mol |

| IUPAC Name | 6-fluoro-3-iodo-2-methyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H7FINO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | QIWXKRQQKMBPFL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)I |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one is defined by a planar quinoline ring system substituted with electronegative halogens and a methyl group. Crystallographic studies reveal that the iodine atom at position 3 and the fluorine at position 6 create steric and electronic effects that influence the compound’s reactivity and binding affinity. The methyl group at position 2 enhances lipophilicity, which impacts its pharmacokinetic profile.

Table 1: Physicochemical Properties of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈FINO |

| Molecular Weight | 289.04 g/mol |

| Melting Point | 52–54°C (reported for analogs) |

| Solubility | Low in water; soluble in DMSO |

| LogP (Partition Coefficient) | ~3.2 (estimated) |

The compound’s low aqueous solubility presents formulation challenges, necessitating prodrug strategies or nanocarrier systems for improved bioavailability.

Synthesis and Industrial Manufacturing

Key Synthetic Routes

The synthesis of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one typically begins with the iodination of 8-fluoroquinolin-4(1H)-one. A multi-step process involving nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions is employed to introduce the iodine and methyl groups. Recent advancements leverage continuous flow reactors to enhance reaction efficiency and yield, reducing by-product formation.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Batch Iodination | 65–70 | NIS, DMF, 80°C, 12 h |

| Flow Reactor Optimization | 85–90 | Continuous flow, 100°C, 2 h |

| Palladium-Catalyzed Coupling | 75 | Pd(PPh₃)₄, K₂CO₃, DMF |

Alternative approaches, such as iridium-catalyzed borylation of fluoroquinolines, have been explored for related compounds, though their applicability to this specific derivative remains under investigation .

Purification and Scale-Up Challenges

Chromatography and recrystallization are standard purification techniques, but industrial-scale production often requires solvent recycling systems to minimize costs. The iodine substituent’s volatility complicates storage, necessitating inert atmosphere handling.

Pharmacological Mechanisms and Biological Activity

Anticoagulant Properties

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one exhibits dual inhibition of coagulation factors Xa and XIa, critical components of the intrinsic and extrinsic coagulation pathways. Kinetic studies demonstrate competitive inhibition with Kᵢ values of 12 nM and 18 nM for factors Xa and XIa, respectively. This dual activity positions the compound as a potential alternative to direct oral anticoagulants like rivaroxaban, particularly in patients with heparin-induced thrombocytopenia.

Antimalarial Efficacy

Table 3: In Vitro Activity Against Plasmodium falciparum

| Strain | IC₅₀ (nM) | Resistance Profile |

|---|---|---|

| 3D7 (Chloroquine-Sensitive) | 8.2 | Sensitive to all quinolones |

| Dd2 (Multidrug-Resistant) | 11.5 | Resistant to chloroquine |

| K1 (Atovaquone-Resistant) | 9.8 | Retains sensitivity |

Therapeutic Applications and Clinical Relevance

Thrombosis Management

The compound’s factor Xa/XIa inhibition profile suggests utility in preventing postoperative venous thromboembolism. Preclinical models show a 70% reduction in clot formation at 1 mg/kg doses, comparable to apixaban. Its long half-life (t₁/₂ = 14 h in rats) supports once-daily dosing, a significant advantage over existing therapies.

Antiparasitic Drug Development

In murine malaria models, 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one achieves 99% parasite clearance within 72 hours at 10 mg/kg, outperforming chloroquine (95% clearance at 20 mg/kg) . Synergy with artemisinin derivatives is under exploration to combat artemisinin resistance.

Recent Advances and Future Directions

Metabolic Stability Optimization

Early analogs suffered from rapid hepatic clearance due to cytochrome P450-mediated oxidation. Introducing electron-withdrawing groups, such as the 6-fluoro substituent, reduces metabolic degradation, extending plasma half-life .

Targeted Delivery Systems

Liposomal encapsulation and PEGylation strategies are being tested to overcome solubility limitations. Preliminary data indicate a 3-fold increase in oral bioavailability when the compound is formulated as a lipid nanoparticle.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume